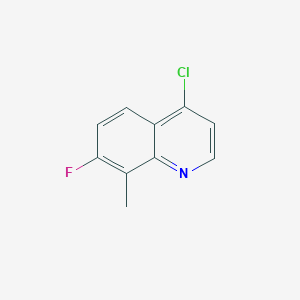

4-Chloro-7-fluoro-8-methylquinoline

CAS No.: 1065093-51-7

Cat. No.: VC5948591

Molecular Formula: C10H7ClFN

Molecular Weight: 195.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065093-51-7 |

|---|---|

| Molecular Formula | C10H7ClFN |

| Molecular Weight | 195.62 |

| IUPAC Name | 4-chloro-7-fluoro-8-methylquinoline |

| Standard InChI | InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 |

| Standard InChI Key | UEBSVPPIWTWSHI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C(C=CN=C12)Cl)F |

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The compound’s quinoline backbone features a chlorine atom at position 4, fluorine at position 7, and a methyl group at position 8 (Figure 1). This arrangement is critical for its electronic and steric interactions, influencing reactivity and binding affinity in biological systems .

Table 1: Key Structural Descriptors

The methyl group at position 8 introduces steric hindrance, potentially limiting rotational freedom and enhancing metabolic stability compared to analogs with substituents at position 2 .

Synthesis and Production

Synthetic Routes

While no direct literature exists for this specific isomer, general quinoline synthesis strategies suggest plausible pathways:

-

Skraup Reaction: Cyclization of 8-methyl-substituted aniline derivatives with glycerol and sulfuric acid, followed by halogenation.

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones bearing the methyl group, succeeded by chlorination and fluorination.

Industrial-scale production remains undocumented, though optimized cyclization and halogenation protocols are likely employed to ensure yield and purity .

Physicochemical Properties

Predicted and Experimental Data

PubChemLite provides collision cross-section (CCS) values via ion mobility spectrometry (Table 2), critical for mass spectrometry identification. Boiling points and densities are inferred from analogs due to limited experimental data.

Table 2: Physicochemical Profile

The low pKa suggests moderate acidity, likely due to electron-withdrawing effects from chlorine and fluorine .

Biological and Industrial Applications

Table 3: Comparative Bioactivity of Quinoline Derivatives

| Compound | Target | Efficacy |

|---|---|---|

| 4-Chloro-7-fluoro-8-methylquinoline | DNA gyrase (predicted) | Not experimentally tested |

| Ciprofloxacin | DNA gyrase | IC₅₀: 0.1 µg/mL |

Industrial Uses

-

Agrochemicals: As a precursor for herbicides and pesticides.

-

Dyes and Polymers: Electron-deficient aromatic systems enable chromophore development .

Challenges and Future Directions

The absence of peer-reviewed studies on 4-chloro-7-fluoro-8-methylquinoline underscores the need for:

-

Synthetic Optimization: Developing regioselective methods to avoid isomer contamination.

-

Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

-

Toxicological Profiling: Assessing environmental and human health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume